Snewiqprlpqh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

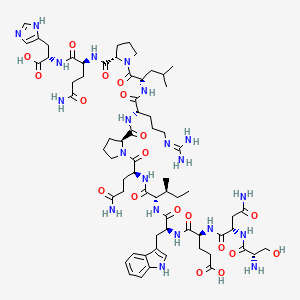

SNEWIQPRLPQH est un peptide connu pour son inhibition sélective de l'interaction entre les récepteurs ephrinB2 et EphB2.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de SNEWIQPRLPQH implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. Chaque ajout implique des réactions de couplage facilitées par des réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Après l'assemblage de la chaîne peptidique, le composé est clivé de la résine et déprotégé pour donner le produit final .

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour garantir la précision et l'efficacité. L'utilisation de la chromatographie liquide haute performance (HPLC) est cruciale pour la purification du peptide, assurant une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

SNEWIQPRLPQH subit principalement des interactions avec des récepteurs spécifiques plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. il peut être impliqué dans des réactions de liaison et d'inhibition avec les récepteurs ephrin .

Réactifs et conditions courants

Les interactions du peptide avec les récepteurs sont généralement étudiées dans des conditions physiologiques, avec des tampons tels que le tampon phosphate salin (PBS) utilisés pour maintenir le pH et la force ionique. L'affinité de liaison et l'inhibition sont souvent évaluées à l'aide de techniques telles que la calorimétrie d'élution isotherme (ITC) et la résonance plasmonique de surface (SPR) .

Principaux produits formés

Le résultat principal des interactions de this compound est l'inhibition de la signalisation ephrinB2-EphB2, ce qui peut entraîner divers effets biologiques, tels que la réduction de la différenciation des ostéoblastes et la modification des voies de signalisation cellulaire .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Recherche sur le cancer : Il est utilisé pour étudier le rôle des récepteurs EphB2 dans la progression du cancer et les métastases.

Minéralisation osseuse : Le composé s'est avéré affecter les processus de minéralisation osseuse, ce qui le rend précieux dans les études sur l'ostéoporose et la santé osseuse.

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur EphB2 avec une forte sélectivité et une affinité modérée. Cette liaison inhibe l'interaction entre ephrinB2 et EphB2, empêchant la signalisation en aval qui se produirait normalement. L'inhibition de cette voie peut conduire à diverses réponses cellulaires, y compris des changements dans la différenciation cellulaire, la migration et la survie .

Applications De Recherche Scientifique

SNEWIQPRLPQH has a wide range of applications in scientific research:

Cancer Research: It is used to study the role of EphB2 receptors in cancer progression and metastasis.

Bone Mineralization: The compound has been shown to affect bone mineralization processes, making it valuable in osteoporosis and bone health studies.

Neurogenesis: This compound is also used to investigate neural differentiation and the role of ephrin signaling in neural development.

Mécanisme D'action

SNEWIQPRLPQH exerts its effects by binding to the EphB2 receptor with high selectivity and moderate affinity. This binding inhibits the interaction between ephrinB2 and EphB2, preventing the downstream signaling that would normally occur. The inhibition of this pathway can lead to various cellular responses, including changes in cell differentiation, migration, and survival .

Comparaison Avec Des Composés Similaires

Composés similaires

KYLPYWPVLSSL : Un autre peptide qui inhibe sélectivement l'interaction entre les récepteurs ephrinB2 et EphA4.

VTMGQKRSK : Un peptide connu pour son interaction avec les récepteurs EphB4.

Unicité

SNEWIQPRLPQH est unique par sa forte sélectivité pour le récepteur EphB2, ce qui en fait un outil précieux pour étudier des voies de signalisation spécifiques sans réactivité croisée avec d'autres récepteurs ephrin. Cette spécificité permet des investigations plus précises sur les rôles biologiques d'EphB2 .

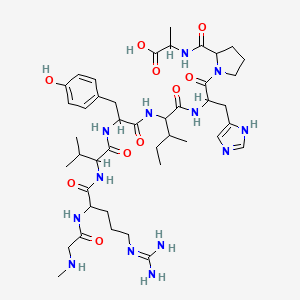

Propriétés

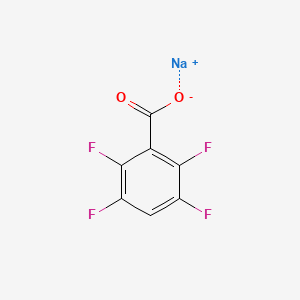

Formule moléculaire |

C67H101N21O19 |

|---|---|

Poids moléculaire |

1504.6 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H101N21O19/c1-5-34(4)54(86-60(100)44(26-35-29-76-39-12-7-6-11-37(35)39)83-57(97)42(18-21-53(93)94)78-59(99)45(28-52(71)92)82-55(95)38(68)31-89)63(103)81-43(17-20-51(70)91)64(104)87-23-9-14-48(87)61(101)79-40(13-8-22-75-67(72)73)56(96)84-46(25-33(2)3)65(105)88-24-10-15-49(88)62(102)80-41(16-19-50(69)90)58(98)85-47(66(106)107)27-36-30-74-32-77-36/h6-7,11-12,29-30,32-34,38,40-49,54,76,89H,5,8-10,13-28,31,68H2,1-4H3,(H2,69,90)(H2,70,91)(H2,71,92)(H,74,77)(H,78,99)(H,79,101)(H,80,102)(H,81,103)(H,82,95)(H,83,97)(H,84,96)(H,85,98)(H,86,100)(H,93,94)(H,106,107)(H4,72,73,75)/t34-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-/m0/s1 |

Clé InChI |

BMZQNOXMUPLPCR-PBLORMCUSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one](/img/structure/B10853212.png)

![tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10853215.png)

![2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile](/img/structure/B10853236.png)

![4-(4,5,6,7-Tetrahydro-thieno[2,3-c]pyridin-4-yl)-benzene-1,2-diol](/img/structure/B10853252.png)

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl]phosphinic acid](/img/structure/B10853256.png)

![(3S,6S,9aS)-6-[[(2S)-2-(methylamino)butanoyl]amino]-5-oxo-N,N-diphenyl-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxamide](/img/structure/B10853275.png)

![(1S,14R,15R)-25-(cyclopropylmethyl)-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaen-20-ol](/img/structure/B10853282.png)

![[11C]N-(1-(4-(4-methoxy-2-(4-methoxyphenylsulfonyl)phenylsulfonyl)phenyl)ethyl)methanesulfonamide](/img/structure/B10853294.png)